molecular formula C18H34O2 B10820421 Elaidic Acid-d17

Elaidic Acid-d17

Katalognummer B10820421
Molekulargewicht: 299.6 g/mol
InChI-Schlüssel: ZQPPMHVWECSIRJ-GSLIECEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Elaidic Acid-d17 is synthesized by the deuteration of elaidic acid. The process involves the incorporation of deuterium atoms into the elaidic acid molecule. This can be achieved through catalytic hydrogenation using deuterium gas in the presence of a suitable catalyst such as palladium on carbon. The reaction conditions typically involve moderate temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The product is then purified through various chromatographic techniques to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: Elaidic Acid-d17 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, including epoxides and hydroperoxides.

    Reduction: The compound can be reduced to form saturated fatty acids.

    Substitution: this compound can undergo substitution reactions where the deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Catalytic hydrogenation using hydrogen gas and a palladium catalyst is commonly used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Elaidic Acid-d17 has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Elaidic Acid-d17 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Similar compounds include:

This compound stands out due to its specific trans configuration and its widespread use in analytical chemistry for the quantification of trans fatty acids.

Eigenschaften

Molekularformel

C18H34O2

Molekulargewicht

299.6 g/mol

IUPAC-Name

(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2

InChI-Schlüssel

ZQPPMHVWECSIRJ-GSLIECEWSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCC(=O)O

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.